molecular formula C12H22N2O4 B8587873 Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate

Tert-butyl 4-((methoxycarbonyl)amino)piperidine-1-carboxylate

Cat. No. B8587873
M. Wt: 258.31 g/mol
InChI Key: JOARGDNOHLNTGI-UHFFFAOYSA-N
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Patent
US07632829B2

Procedure details

In analogy to the procedure described for intermediate 38A, (rac)-3-amino-1-BOC-piperidine gave the title compound as off-white gum. MS: 258.9 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11](NC(OC)=O)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].NC1CCC[N:22]([C:26]([O:28][C:29](C)(C)C)=[O:27])C1>>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][CH2:11][CH:12]([NH:22][C:26]([O:28][CH3:29])=[O:27])[CH2:13]1)=[O:7])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CN(CCC1)C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)NC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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